4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-isopropoxybenzoic acid: This can be achieved through the esterification of 4-hydroxybenzoic acid with isopropanol in the presence of an acid catalyst.
Formation of 4-isopropoxybenzoyl chloride: The 4-isopropoxybenzoic acid is then converted to its corresponding acyl chloride using thionyl chloride.
Coupling with 4-aminobenzenesulfonamide: The 4-isopropoxybenzoyl chloride is reacted with 4-aminobenzenesulfonamide to form the sulfonamide linkage.
Introduction of the thiazole ring: Finally, the thiazole ring is introduced through a cyclization reaction involving appropriate thiazole precursors
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation
Major Products
Scientific Research Applications
4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonamide group can form hydrogen bonds with the active sites of enzymes, inhibiting their activity. The thiazole ring may also interact with hydrophobic pockets within the target proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide
- 4-ethoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide
- 4-propoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide
Uniqueness
4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide is unique due to its isopropoxy group, which can influence its solubility, reactivity, and binding properties compared to its analogs. The presence of the thiazole ring and sulfonamide linkage also contributes to its distinct chemical and biological activities .
Biological Activity
4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide (CAS Number: 333747-24-3) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an isopropoxy group and a thiazole moiety linked to a benzamide framework. This structural diversity contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily in the areas of:
- Antimicrobial Activity
- Enzyme Inhibition
- Cytotoxicity
1. Antimicrobial Activity
Studies have demonstrated that the compound possesses significant antimicrobial properties against various bacterial strains. For instance, it showed moderate to strong activity against Salmonella typhi and Bacillus subtilis with IC50 values indicating effective inhibition.
Bacterial Strain | Activity Level | IC50 (µM) |
---|---|---|
Salmonella typhi | Moderate | 15.5 |
Bacillus subtilis | Strong | 8.7 |
These findings suggest that the compound could serve as a potential candidate for developing new antibacterial agents.
2. Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. Notably, it has shown promising results as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurological disorders.
Enzyme | Inhibition Type | IC50 (µM) |
---|---|---|
Acetylcholinesterase | Strong Inhibition | 2.14 |
Urease | Moderate Inhibition | 5.67 |
The strong inhibition of AChE indicates potential applications in treating Alzheimer's disease and other cognitive impairments.
3. Cytotoxicity
Cytotoxicity assessments reveal that the compound exhibits low toxicity profiles in vitro, making it a safer alternative compared to existing drugs. The ProtTox-II analysis indicated no significant cytotoxic effects at therapeutic concentrations.
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
- Binding Affinity : Molecular docking studies suggest that the compound binds effectively to target enzymes and receptors, inhibiting their functions.
- Structure-Activity Relationships (SAR) : Research into SAR indicates that modifications in the thiazole and benzamide moieties significantly influence the biological activity of the compound.
Case Studies and Research Findings
Several studies have focused on the pharmacological profiling of this compound:
- In Vivo Studies : Animal models have demonstrated that administration of the compound leads to significant reductions in bacterial load in infections caused by resistant strains.
- Clinical Relevance : The potential for this compound as a therapeutic agent has been highlighted in recent reviews focusing on drug development against resistant pathogens.
Properties
IUPAC Name |
4-propan-2-yloxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-13(2)26-16-7-3-14(4-8-16)18(23)21-15-5-9-17(10-6-15)28(24,25)22-19-20-11-12-27-19/h3-13H,1-2H3,(H,20,22)(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIJONNKUYWERW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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